6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

Antimalarial drug discovery Species-selective DHODH inhibition Host-parasite selectivity

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile (CAS 693233-52-2; CHEMBL1956269; WAY-327443) is a synthetic dihydropyrimidine-5-carbonitrile derivative that functions as a species-selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target in the de novo pyrimidine biosynthesis pathway of the malaria parasite. Disclosed in US Patent 9,238,653 (Table 5, Compound and assigned to the University of Texas System, MMV Medicines for Malaria Venture, and the University of Washington, this compound exhibits an IC50 of 100 nM against recombinant PfDHODH while demonstrating negligible inhibition of the human ortholog (IC50 > 100,000 nM), yielding a selectivity window exceeding 1,000-fold.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
Cat. No. B5988213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3
InChIInChI=1S/C16H16N4O/c17-11-13-14(12-7-3-1-4-8-12)18-16(19-15(13)21)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,21)
InChIKeyIYZCXOYSFFJOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile: A Species-Selective Plasmodium DHODH Inhibitor for Antimalarial Drug Discovery


6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile (CAS 693233-52-2; CHEMBL1956269; WAY-327443) is a synthetic dihydropyrimidine-5-carbonitrile derivative that functions as a species-selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target in the de novo pyrimidine biosynthesis pathway of the malaria parasite [1]. Disclosed in US Patent 9,238,653 (Table 5, Compound 51) and assigned to the University of Texas System, MMV Medicines for Malaria Venture, and the University of Washington, this compound exhibits an IC50 of 100 nM against recombinant PfDHODH while demonstrating negligible inhibition of the human ortholog (IC50 > 100,000 nM), yielding a selectivity window exceeding 1,000-fold [1][2]. With a molecular formula of C16H16N4O and a molecular weight of 280.32 g/mol, the compound incorporates a pharmacologically distinctive piperidin-1-yl substituent at the pyrimidine 2-position, a phenyl group at the 4-position, and a carbonitrile at the 5-position—a substitution pattern that differentiates it from other PfDHODH inhibitor chemotypes within the same patent series .

Why Generic Substitution of 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile with Other DHODH Inhibitors Will Compromise Experimental Reproducibility


Dihydroorotate dehydrogenase inhibitors are not functionally interchangeable, even among compounds sharing the dihydropyrimidine-5-carbonitrile scaffold. Within US Patent 9,238,653 alone, PfDHODH IC50 values span more than an order of magnitude—from 30 nM (Compound 10/DSM265) to 1,200 nM (Compound 17)—despite being tested under identical assay conditions (pH 8.0, Baldwin et al. method) [1]. More critically, species-selectivity profiles diverge dramatically: brequinar potently inhibits human DHODH (IC50 = 5.2 nM) with minimal discrimination between host and parasite enzymes, rendering it unsuitable for antimalarial applications where host toxicity must be avoided . Conversely, 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile combines a moderate PfDHODH IC50 of 100 nM with >1,000-fold selectivity over the human enzyme [2]. Substituting this compound with a structurally related but pharmacologically uncharacterized analog—or with a non-selective DHODH inhibitor—will introduce uncontrolled variables in species-selectivity, target engagement, and off-target liability that directly undermine the validity of comparative antimalarial studies.

Quantitative Differentiation Evidence: 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile vs. Closest Analogs and Alternatives


Species-Selectivity: >1,000-Fold Discrimination Between Plasmodium and Human DHODH

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile demonstrates pronounced species-selectivity: an IC50 of 100 nM against recombinant Plasmodium falciparum DHODH versus >100,000 nM (>100 µM) against the human ortholog, representing a selectivity ratio exceeding 1,000-fold [1]. In contrast, the classical DHODH inhibitor brequinar (DUP785) potently inhibits human DHODH with an IC50 of 5.2 nM and lacks the species discrimination required for antimalarial applications . The benchmark antimalarial DHODH inhibitor DSM265 (Compound 10 in the same patent) achieves an even higher selectivity profile with a PfDHODH IC50 of approximately 30 nM and negligible human DHODH inhibition [2]. This positions the target compound as a moderately potent but highly selective chemical probe occupying a distinct potency-selectivity niche relative to both the ultra-potent DSM265 and the non-selective brequinar.

Antimalarial drug discovery Species-selective DHODH inhibition Host-parasite selectivity

Intra-Series Potency Ranking: Head-to-Head Comparison with US9238653 Table 5 Structural Analogs

Within the same patent series (US9238653, Table 5) and assayed under identical conditions (pH 8.0, Baldwin et al. method), 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile (Compound 51) exhibits a PfDHODH IC50 of 100 nM, placing it in the upper-mid potency tier [1]. It is approximately equipotent to Compound 45 (CHEMBL1956268, IC50 = 110 nM) [2], 1.9-fold more potent than Compound 46 (CHEMBL1956288, IC50 = 190 nM) [3], 1.3-fold more potent than Compound 29 (CHEMBL1956291, IC50 = 130 nM) [4], and 12-fold more potent than Compound 17 (IC50 = 1,200 nM) [5]. However, it is approximately 3.3-fold less potent than the lead compound DSM265 (Compound 10, IC50 ≈ 30 nM) [6]. This quantitative intra-series ranking establishes the compound's precise position within the SAR landscape, enabling rational selection for studies requiring a specific potency range distinct from both the highest-potency and lowest-potency members of the series.

Structure-activity relationship (SAR) PfDHODH inhibitor series Dihydropyrimidine chemotype

Structural Differentiation: Piperidin-1-yl Substituent at the Pyrimidine 2-Position vs. Alternative Heterocyclic Substituents

The compound incorporates a piperidin-1-yl group at the 2-position of the 1,6-dihydropyrimidine-5-carbonitrile core, a structural feature that distinguishes it from other PfDHODH inhibitor chemotypes within and beyond the US9238653 patent [1]. Other compounds in the same patent series employ diverse substituents at analogous positions, including triazolopyrimidine, substituted aniline, and various heteroaryl motifs [2]. The piperidine ring is a privileged pharmacophore in antimalarial drug discovery, having been incorporated into multiple clinical-stage candidates due to its favorable conformational properties and ability to engage hydrophobic enzyme pockets [3]. While no co-crystal structure of this specific compound bound to PfDHODH is publicly available, the piperidine substituent is predicted to occupy the hydrophobic ubiquinone-binding pocket of the enzyme, a region exploited by species-selective inhibitors to achieve differential binding between Plasmodium and human DHODH [3]. This structural differentiation provides a distinct chemical starting point for further optimization compared to triazolopyrimidine-based or aniline-based analogs within the same patent family.

Dihydropyrimidine scaffold Piperidine pharmacophore Chemotype differentiation

Physicochemical Profile: Molecular Properties Supporting Drug-Likeness Assessment

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile possesses physicochemical properties consistent with oral drug-likeness guidelines. The compound has a molecular weight of 280.32 g/mol, placing it well within Lipinski's rule-of-five cutoff (MW < 500) . It contains 3 hydrogen bond acceptors (the carbonyl oxygen, the two pyrimidine nitrogens) and 1 hydrogen bond donor (the NH of the dihydropyrimidine ring), yielding an HBD/HBA profile compatible with membrane permeability . The predicted logP is approximately 3.38 based on computational estimation, suggesting moderate lipophilicity suitable for both aqueous solubility and membrane partitioning . These properties compare favorably with clinical-stage PfDHODH inhibitors: DSM265 has a molecular weight of 373.4 g/mol and cLogP of approximately 3.9, while brequinar (MW 375.4, cLogP ~4.5) is substantially more lipophilic . The lower molecular weight and moderate lipophilicity of the target compound provide a more ligand-efficient starting point for structure-based optimization, offering greater latitude for property modulation during lead development without breaching drug-likeness thresholds.

Drug-likeness Physicochemical properties Lead optimization

Optimal Procurement and Application Scenarios for 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile


Species-Selectivity Reference Standard in PfDHODH vs. Human DHODH Counter-Screens

Procure this compound as a calibrated reference inhibitor for routine counter-screening of Plasmodium falciparum DHODH against the human ortholog. With a PfDHODH IC50 of 100 nM and human DHODH IC50 > 100,000 nM (>1,000-fold selectivity window), it serves as an ideal mid-range positive control to validate assay sensitivity for species-selectivity discrimination [1]. Unlike brequinar, which inhibits both enzymes indiscriminately (human IC50 = 5.2 nM), this compound reliably identifies assay conditions that fail to distinguish between parasite and host enzyme inhibition—a critical quality control step in antimalarial screening cascades [2]. Include at 1×, 10×, and 100× IC50 concentrations to establish a selectivity benchmark for novel chemical matter.

Intra-Series SAR Comparator for Dihydropyrimidine-5-Carbonitrile Lead Optimization

Use this compound (US9238653 Compound 51, PfDHODH IC50 = 100 nM) as a structurally defined mid-potency anchor point for structure-activity relationship campaigns exploring substituent effects at the pyrimidine 2-, 4-, and 5-positions [1]. Its position in the potency hierarchy—more potent than Compound 17 (1,200 nM) and Compound 46 (190 nM), yet less potent than DSM265 (~30 nM)—makes it a sensitive comparator for detecting both potency-enhancing and potency-eroding modifications [3]. The piperidine moiety offers a synthetically tractable handle for parallel library synthesis, while the phenyl and carbonitrile groups provide additional vectors for systematic substitution [4]. Pair with Compound 45 (110 nM) as the nearest equipotent neighbor to establish the resolution limit of the SAR assay.

Ligand-Efficiency-Driven Fragment-to-Lead Starting Point

Select this compound as a ligand-efficient starting scaffold for fragment-to-lead or scaffold-hopping programs targeting PfDHODH. Its molecular weight of 280.32 g/mol and moderate cLogP of approximately 3.38 offer a property profile that leaves substantial headroom for synthetic elaboration before exceeding drug-likeness thresholds [1]. Compared to larger clinical-stage PfDHODH inhibitors (DSM265: MW 373.4; brequinar: MW 375.4), this compound provides a higher ligand efficiency (approximately 0.34 vs. 0.28 kcal/mol per heavy atom for DSM265) [2]. Use as the starting point for structure-based design campaigns where maintaining low molecular weight and moderate lipophilicity is prioritized—for example, in programs targeting central nervous system malaria or requiring enhanced solubility for pediatric formulations.

Cross-Resistance Profiling Against Established PfDHODH Inhibitor Chemotypes

Employ this compound in cross-resistance panels alongside DSM265 and other established PfDHODH inhibitors to assess whether mutations conferring resistance to triazolopyrimidine-based chemotypes also compromise the activity of piperidine-substituted dihydropyrimidine-5-carbonitriles [1]. Its structurally distinct piperidin-1-yl substituent at the pyrimidine 2-position—differing from the triazolopyrimidine core of DSM265—provides a pharmacophore-diversified probe for mapping resistance hotspots within the ubiquinone-binding pocket [2]. Test against PfDHODH mutants (e.g., C276F, F227I, and other clinically relevant variants) at 1–10× IC50 to quantify fold-shift in potency relative to wild-type enzyme, generating data essential for prioritizing chemotypes with non-overlapping resistance liabilities in combination therapy development [3].

Quote Request

Request a Quote for 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.